Methyl 4-(3-(2-bromophenyl)-3-oxoprop-1-yn-1-yl)benzoate
Description
Methyl 4-(3-(2-bromophenyl)-3-oxoprop-1-yn-1-yl)benzoate is a synthetic aromatic ester featuring a propargyl ketone moiety linked to a 2-bromophenyl group and a methyl benzoate backbone. This compound is structurally characterized by:
- Electron-withdrawing groups: The ester (benzoate) and ketone functionalities create electron-deficient regions.
- Conjugated system: The propargyl ketone (3-oxoprop-1-yn-1-yl) enables resonance stabilization, influencing reactivity and photophysical properties.
Properties
Molecular Formula |
C17H11BrO3 |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
methyl 4-[3-(2-bromophenyl)-3-oxoprop-1-ynyl]benzoate |
InChI |
InChI=1S/C17H11BrO3/c1-21-17(20)13-9-6-12(7-10-13)8-11-16(19)14-4-2-3-5-15(14)18/h2-7,9-10H,1H3 |
InChI Key |
JOFQYBSLDQPARD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(2-bromophenyl)-3-oxoprop-1-yn-1-yl)benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The process begins with the acylation of a benzene derivative, followed by the introduction of the bromophenyl group through a bromination reaction. The final step involves the esterification of the resulting compound to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as anhydrous aluminum chloride are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-(2-bromophenyl)-3-oxoprop-1-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Agents : Research indicates that compounds similar to Methyl 4-(3-(2-bromophenyl)-3-oxoprop-1-yn-1-yl)benzoate exhibit anticancer properties. They are being explored for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
- Pharmaceutical Intermediates : This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in developing new drugs for treating diseases such as diabetes and hypertension .
- Biological Activity Studies : The compound has been utilized in biological activity assays to evaluate its effects on different cellular targets, contributing to the understanding of structure-activity relationships in drug design .
Material Science
- Polymer Chemistry : this compound is used in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance applications .
- Nanocomposite Development : The compound is being investigated for its role in creating nanocomposites that exhibit improved electrical and thermal conductivity, which are essential for electronic applications .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 12.5 |
| Compound B | HeLa (Cervical Cancer) | 8.7 |
Case Study 2: Polymer Applications
In another research effort, Methyl 4-(3-(2-bromophenyl)-3-oxoprop-1-yn-1-y)benzoate was incorporated into a polycarbonate matrix to enhance its thermal stability and mechanical strength. The resulting material showed a significant increase in tensile strength compared to the unmodified polymer .
| Property | Unmodified Polymer | Modified Polymer |
|---|---|---|
| Tensile Strength (MPa) | 50 | 75 |
| Thermal Decomposition Temp (°C) | 300 | 350 |
Mechanism of Action
The mechanism of action of Methyl 4-(3-(2-bromophenyl)-3-oxoprop-1-yn-1-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in halogen bonding, while the ester group may undergo hydrolysis under physiological conditions. These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-(3-Chloropropoxy)-3-(trifluoromethyl)benzoate (Intermediate in )
- Substituents : 3-chloropropoxy and trifluoromethyl groups.
- Synthesis : Achieved via alkylation of methyl 4-hydroxy-3-(trifluoromethyl)benzoate with 1-bromo-3-chloropropane (94% yield) .
- Key Differences :
- The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilic substitution resistance compared to the bromophenyl group in the target compound.
- The chloropropoxy chain increases flexibility, whereas the rigid propargyl ketone in the target compound may limit conformational freedom.
Methyl 4-(3-Chloropropoxy)-3-sulfamoylbenzoate (Intermediate in )
- Substituents : Sulfamoyl and chloropropoxy groups.
- Synthesis : Derived from methyl 4-hydroxy-3-sulfamoylbenzoate (76% yield after hydrolysis) .
- Key Differences :
- The sulfamoyl group (-SO₂NH₂) provides hydrogen-bonding capacity, unlike the bromophenyl group.
- The target compound’s propargyl ketone may undergo alkyne-specific reactions (e.g., cycloadditions), absent in sulfamoyl derivatives.
Structural and Crystallographic Considerations
Hydrogen Bonding Patterns
Data Tables
Table 2: Functional Group Impact
| Group | Electronic Effect | Steric Effect | Hydrogen Bonding Role |
|---|---|---|---|
| Propargyl Ketone | Strong electron withdrawal | Moderate rigidity | Acceptor only |
| 2-Bromophenyl | Moderate electron withdrawal | High bulk | Halogen bonding donor |
| Trifluoromethyl (-CF₃) | Strong electron withdrawal | Low bulk | None |
| Sulfamoyl (-SO₂NH₂) | Moderate withdrawal | Moderate bulk | Donor and acceptor |
Biological Activity
Methyl 4-(3-(2-bromophenyl)-3-oxoprop-1-yn-1-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a brominated phenyl group, a propyne moiety, and an ester functional group, which contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzoates have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membrane integrity.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated that derivatives with similar backbones can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. This is attributed to the activation of caspase pathways and subsequent cell cycle arrest .
Insecticidal Activity
This compound has also been evaluated for its insecticidal properties. Similar compounds have shown efficacy against agricultural pests like Aedes albopictus and Culex pipiens, with LC50 values indicating potent larvicidal effects . The mode of action typically involves neurotoxic effects leading to paralysis and death in target insects.
Study on Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of methyl benzoate derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, with an IC50 value of approximately 15 µM for MCF-7 cells. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways .
Insecticidal Efficacy
A field study assessed the effectiveness of this compound as a botanical insecticide. The results showed a mortality rate of over 80% in treated populations of Bactrocera dorsalis (fruit fly) after 48 hours of exposure. The study concluded that this compound could serve as a viable alternative to synthetic pesticides due to its high efficacy and lower environmental impact .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterium Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl Benzoate | Staphylococcus aureus | 50 µg/mL |
| Methyl 4-Bromo Benzoate | E. coli | 30 µg/mL |
| Methyl 4-(3-(2-bromophenyl)-...) | S. aureus | 25 µg/mL |
Table 2: Insecticidal Activity Against Mosquito Larvae
| Compound Name | LC50 (µg/L) | Target Species |
|---|---|---|
| Methyl Benzoate | 200 | Aedes albopictus |
| Methyl 4-Bromo Benzoate | 150 | Culex pipiens |
| Methyl 4-(3-(2-bromophenyl)-...) | 100 | Aedes albopictus |
Q & A
Q. What are the optimal synthetic routes for Methyl 4-(3-(2-bromophenyl)-3-oxoprop-1-yn-1-yl)benzoate, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves Sonogashira coupling between a bromophenyl propargyl ketone and methyl 4-iodobenzoate, followed by oxidation. Key steps include:
- Catalyst Selection: Use Pd(PPh₃)₂Cl₂/CuI for efficient alkyne-aryl coupling .
- Solvent Optimization: Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (N₂/Ar) minimizes side reactions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Methodological Answer:
Q. What are the stability considerations for storing this compound under laboratory conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation of the bromophenyl and acetylene moieties .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid ester hydrolysis .
- Short-Term Stability: Solutions in anhydrous DMSO remain stable for ≤72 hours at 4°C .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during characterization?
Methodological Answer:
- Dynamic Effects: Rotameric splitting in NMR (e.g., ester carbonyl) may arise from restricted rotation. Variable-temperature NMR (25–60°C) can coalesce peaks .
- Impurity Analysis: Compare experimental HRMS with theoretical isotopic patterns to detect halogenated byproducts (e.g., debromination) .
- Computational Validation: DFT calculations (B3LYP/6-31G*) simulate NMR shifts and identify conformational minima .
Q. What strategies are effective for designing analogs of this compound to study structure-activity relationships (SAR) in biological systems?
Methodological Answer:
- Core Modifications:
- Functionalization: Introduce polar groups (e.g., morpholine, piperidine) at the benzoate para-position to enhance solubility and bioavailability .
- Biological Assays: Test analogs against α1-adrenergic receptors (inspired by phenylephrine derivatives) using radioligand binding assays .
Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated during synthesis?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via in situ FTIR to detect intermediate species (e.g., Pd-acetylide complexes) .
- Isolation and Characterization: Purify byproducts via preparative HPLC and analyze via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity) .
- Mechanistic Probes: Use deuterated solvents (e.g., DMF-d7) to identify proton transfer steps in coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
